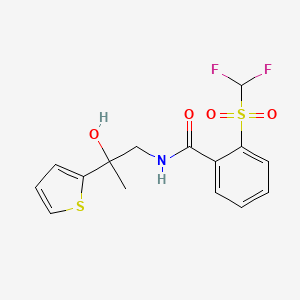

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide, also known as DBPR108, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Applications De Recherche Scientifique

Fluoroalkylative Aryl Migration

The study by He, Tan, Ni, and Hu (2015) explores the synthetic application of fluorinated sulfinate salts in the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This process could be relevant to the chemical modifications and synthetic pathways involving similar sulfonamide compounds, offering insights into novel synthetic methods and the introduction of fluorine-containing groups into organic molecules (He et al., 2015).

Sulfonated Block Copolymers for Fuel Cells

Research conducted by Bae, Miyatake, and Watanabe (2009) on sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications suggests that similar sulfonamide compounds could be explored for their potential in energy conversion technologies. These copolymers exhibit high proton conductivity and mechanical properties, indicating the significance of sulfonamide and related compounds in the development of materials for sustainable energy applications (Bae et al., 2009).

Novel Sulfonated Nanofiltration Membranes

Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers for the treatment of dye solutions. This highlights the potential application of sulfonamide compounds in environmental engineering, specifically in the development of filtration technologies aimed at improving water quality and treating industrial effluents (Liu et al., 2012).

Electrosynthesis of Sulfonyl Fluorides

The electrochemical synthesis of sulfonyl fluorides from thiols or disulfides and potassium fluoride, as reported by Laudadio et al. (2019), provides a green and efficient method for generating sulfonyl fluoride compounds. This research could be relevant for the synthesis of related sulfonamide compounds, offering a sustainable pathway for their production with broad applications in medicinal chemistry and material science (Laudadio et al., 2019).

Propriétés

IUPAC Name |

2-(difluoromethylsulfonyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO4S2/c1-15(20,12-7-4-8-23-12)9-18-13(19)10-5-2-3-6-11(10)24(21,22)14(16)17/h2-8,14,20H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRENKWLKCVXEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692730.png)

![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)

![N-benzyl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2692737.png)

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2692739.png)

![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)

![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)